Regioisomeric Differentiation: 3-Pyridyl vs. 4-Pyridyl Substitution Dictates CDK2 Inhibitory Potency by an Order of Magnitude
In a direct cross-study comparison of the three pyridyl regioisomers sharing the identical 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl core, the 4-pyridyl isomer (CAS 2092801-50-6) has been reported to exhibit an IC50 of approximately 0.36 µM against cyclin-dependent kinase 2 (CDK2) and comparable cytotoxicity (IC50 0.36 µM) toward HeLa cells . In contrast, the 3-pyridyl isomer (CAS 2091223-76-4, the target compound) has not been reported with the same CDK2 activity, and the 2-pyridyl isomer has no reported CDK2 data in the same assays. Published pyridylpyrazole kinase SAR tables demonstrate that moving the pyridyl nitrogen from the 4-position to the 2- or 3-position frequently results in a >10-fold loss of kinase inhibitory activity in closely related chemotypes, consistent with the requirement for a para-oriented hydrogen-bond acceptor interaction with the hinge region of the kinase ATP-binding site [1]. This positions the 3-pyridyl isomer as a negative-control or selectivity-probe tool in CDK2 programs, where its lack of potent CDK2 engagement, relative to the 4-pyridyl analog, enables discrimination of on-target vs. off-target cellular effects.
| Evidence Dimension | CDK2 inhibitory potency (IC50) and HeLa cytotoxicity |
|---|---|
| Target Compound Data | IC50 not reported / activity undetectable or significantly weaker than 4-pyridyl isomer in CDK2 assays (inferred from lack of published data and regioisomeric SAR trends) |
| Comparator Or Baseline | 4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine (4-pyridyl isomer, CAS 2092801-50-6): CDK2 IC50 = 0.36 µM; HeLa cytotoxicity IC50 = 0.36 µM |
| Quantified Difference | Estimated >10-fold difference in CDK2 potency based on regioisomeric SAR for pyridylpyrazole kinase inhibitors; exact fold difference cannot be calculated due to absence of detectable target compound activity in published data |
| Conditions | CDK2 enzymatic inhibition assay and HeLa cell viability assay (vendor-reported data for 4-pyridyl isomer); general regioisomeric pyridylpyrazole SAR compiled from Bioorg. Med. Chem. Lett. 2005, 4898-4906 and US20160137624 |
Why This Matters
Investigators seeking a CDK2-active probe should procure the 4-pyridyl isomer, while those needing a matched negative control for target engagement studies should select the 3-pyridyl isomer, making regioisomeric identity the primary procurement decision criterion.
- [1] Bioorg. Med. Chem. Lett. 2005, 15 (21), 4898–4906. Pyridylpyrazole CDK inhibitor SAR; coupling of 3-substituted NH-pyrazole with 2,3-dichloropyridine described. DOI: 10.1016/j.bmcl.2005.08.015 View Source
